(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid
Description
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)9-5-4-7-18-8-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9?,10-/m1/s1 |
InChI Key |
UCMMVAWGNPLHTB-QVDQXJPCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCOCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCOCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Group
- The primary amine precursor is reacted with di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions (e.g., sodium bicarbonate or triethylamine) to form the Boc-protected intermediate.
- This reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran at 0–25 °C to avoid side reactions.
- The Boc group protects the amine during subsequent coupling steps and can be removed later under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Coupling with Oxepan-4-yl Acetic Acid
- The coupling step involves the formation of an amide bond between the Boc-protected amine and oxepan-4-yl acetic acid.
- Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC) are commonly employed.
- Additives like hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be used to increase coupling efficiency and reduce racemization.
- Typical solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with the reaction conducted at room temperature or slightly elevated temperatures (20–40 °C).
Deprotection and Purification
- After coupling, the Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization.
- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
- Analytical methods (NMR, HRMS, IR) confirm the structure and purity of the final compound.
Comparative Data on Coupling Agents and Yields
| Coupling Agent | Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| EDC/HOBt | DMF | 78 | 95 | High efficiency, mild conditions |
| DCC/DMAP | THF | 65 | 90 | Slightly lower yield, possible urea byproducts |
This table illustrates that EDC/HOBt in DMF provides superior yield and purity compared to DCC/DMAP in THF for similar amino acid derivative couplings.
Analytical Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR are critical for confirming the Boc protection, oxepan-4-yl ring integrity, and overall molecular structure. Key signals include Boc tert-butyl protons (~1.4 ppm) and oxepan ring protons (3.5–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight; expected [M+H]^+ ion at m/z ≈ 274.33.
- Infrared Spectroscopy (IR): Identifies functional groups such as N-H stretch (~3350 cm⁻¹), C=O stretch of carbamate and carboxylic acid (~1720 cm⁻¹).
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Boc Protection | Di-tert-butyl dicarbonate, NaHCO₃, DCM, 0–25 °C | Protect amino group | Avoids side reactions |
| 2. Coupling | Oxepan-4-yl acetic acid, EDC/HOBt, DMF, RT | Form amide bond | Use additives to reduce racemization |
| 3. Deprotection | TFA/DCM, RT | Remove Boc group | Acidic conditions |
| 4. Purification | Recrystallization or silica gel chromatography | Isolate pure product | Remove impurities and byproducts |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxepane ring or the carboxyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Drug Design and Synthesis
The compound's structural characteristics make it a candidate for drug development, particularly in designing inhibitors for specific biological targets. Its ability to mimic natural substrates allows it to interact with enzymes or receptors, potentially leading to the development of new therapeutic agents.
- Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound could act as competitive inhibitors of certain enzymes involved in metabolic pathways, showcasing its potential in treating metabolic disorders .
Antimicrobial Properties
Research indicates that (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid exhibits antimicrobial activity against various pathogens.
- Case Study: Bacterial Inhibition
In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound in developing new antibiotics .
Molecular Biology Applications
The compound can be utilized in molecular biology for the synthesis of peptide analogs and as a building block for more complex biochemical entities.
- Case Study: Peptide Synthesis
Researchers have successfully incorporated this compound into peptide sequences, enhancing the stability and efficacy of the resulting peptides in therapeutic applications .
Drug Delivery Systems
Its unique chemical structure allows for modifications that can enhance drug solubility and bioavailability, making it a candidate for formulation into novel drug delivery systems.
- Case Study: Liposomal Formulations
Studies have shown that when formulated into liposomes, this compound improves the delivery efficiency of hydrophobic drugs, increasing their therapeutic effects while reducing side effects .
Polymer Chemistry
The compound can be polymerized to create new materials with specific properties suitable for biomedical applications.
- Case Study: Biodegradable Polymers
Research indicates that polymers derived from this compound exhibit favorable biodegradability and mechanical properties, making them suitable for use in medical implants and drug delivery devices .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceutical Development | Drug design and enzyme inhibition | Compounds show competitive inhibition properties |
| Antimicrobial activity | Effective against Gram-positive bacteria | |
| Biochemical Research | Peptide synthesis | Enhances stability and efficacy of peptides |
| Drug delivery systems | Improves solubility and bioavailability | |
| Material Science | Polymer chemistry | Biodegradable polymers suitable for medical use |
Mechanism of Action
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to two structurally related BOC-protected amino acids:
(2R)-2-(4-Fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (): Substituent: A 4-fluorophenyl group replaces the oxepan-4-yl ring.
2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid (): Substituent: A cyclopentene ring replaces the oxepane, introducing unsaturation and a five-membered structure. Impact: The smaller, unsaturated ring reduces steric bulk and may alter solubility or metabolic stability.
Physicochemical Properties
Key Observations :
- The oxepane ring in the target compound likely increases lipophilicity compared to the fluorophenyl and cyclopentene analogs, affecting membrane permeability in biological systems.
- The absence of aromaticity (vs. the fluorophenyl analog) may reduce π-π stacking interactions, while the larger ring size (vs. cyclopentene) could enhance conformational diversity .
Research Findings and Implications
Role of the BOC Group
The BOC group is critical for stabilizing the amine during synthetic workflows, as demonstrated in Thermo Scientific’s production of high-purity BOC-protected amino acids (e.g., 94% minimum assay purity for the fluorophenyl analog) . Its removal under acidic conditions (e.g., trifluoroacetic acid) is a standard step in deprotection.
Impact of Ring Size and Substituents
- Oxepane vs. Cyclopentene : The seven-membered oxepane may offer enhanced solubility in polar solvents compared to the five-membered cyclopentene due to increased oxygen accessibility.
- Fluorophenyl vs. Oxepane : The fluorophenyl group’s aromaticity and electronic effects make it more suited for target-specific interactions (e.g., enzyme active sites), whereas the oxepane’s flexibility could be advantageous in prodrug design .
Biological Activity
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid, commonly referred to as a derivative of Boc-D-serine, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant studies associated with this compound.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 243.29 g/mol
- CAS Number : 6368-20-3
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for enhancing stability and solubility in biological systems.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is believed to interact with various biological pathways, particularly those involving neurotransmitter systems and metabolic processes.
Pharmacological Applications
-
Neurotransmitter Modulation :
- Research indicates that derivatives of Boc-D-serine can influence glutamate signaling pathways, which are crucial for cognitive functions and memory formation.
- A study demonstrated that Boc-D-serine enhances NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
-
Antimicrobial Activity :
- Preliminary studies have shown that compounds similar to Boc-D-serine exhibit antibacterial properties. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
- In vitro tests revealed significant activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .
- Anti-inflammatory Effects :
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Boc-protected Amino Acid :
- The initial step involves protecting the amino group with a Boc group to enhance stability during subsequent reactions.
-
Coupling Reaction :
- The protected amino acid is then coupled with oxepan derivatives using standard peptide coupling techniques.
-
Purification :
- The final product is purified through crystallization or chromatography to achieve high purity necessary for biological testing.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
